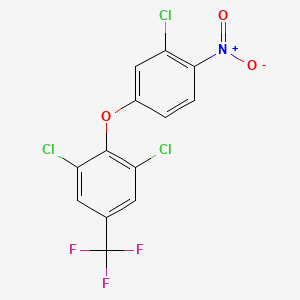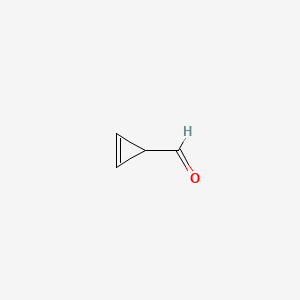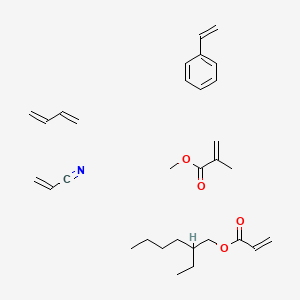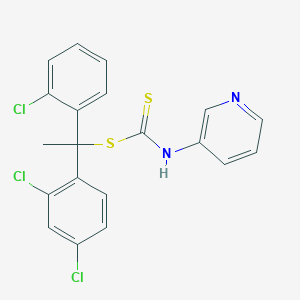![molecular formula C11H16ClNO2 B14673312 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol CAS No. 36982-00-0](/img/structure/B14673312.png)
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, such as hypertension and arrhythmias. The presence of the chlorophenyl group and the hydroxyethylamino group in its structure suggests potential pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by reduction and subsequent functional group modifications. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP production and subsequent downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker used for similar therapeutic purposes.
Metoprolol: A beta-blocker with a similar pharmacological profile but different pharmacokinetics.
Uniqueness
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other beta-blockers. This structural difference can influence its binding affinity, selectivity, and overall therapeutic efficacy.
Propiedades
Número CAS |
36982-00-0 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2-hydroxyethylamino)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13-6-7-14)11(15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3 |
Clave InChI |
QKVQYISHBBCVLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Cl)O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


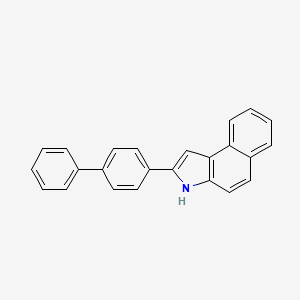
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
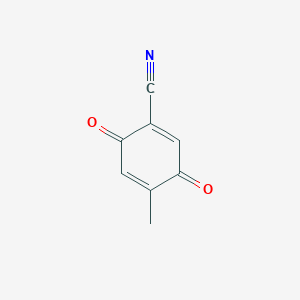
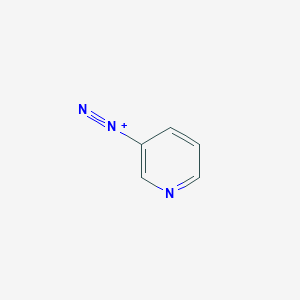
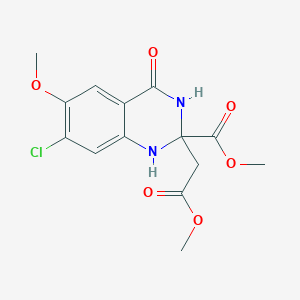
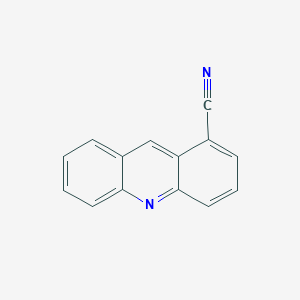
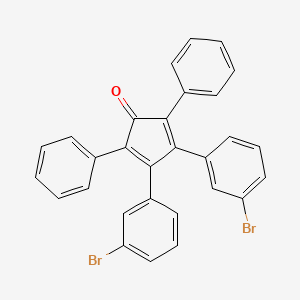
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
